Cas no 67360-38-7 (Quinoline-7-carbonitrile)

Quinoline-7-carbonitrile structure
Quinoline-7-carbonitrile structure
商品名:Quinoline-7-carbonitrile
CAS番号:67360-38-7
MF:C10H6N2
メガワット:154.16804
MDL:MFCD12028057
CID:1031107
PubChem ID:22344048

Quinoline-7-carbonitrile 化学的及び物理的性質

名前と識別子

    • Quinoline-7-carbonitrile
    • 7-Cyanoquinoline
    • 7-quinolinecarbonitrile
    • 7-quinolinecarbonitrile(SALTDATA: FREE)
    • Chinolin-7-carbonitril
    • SB67775
    • OZMHIFNNCZPJFS-UHFFFAOYSA-N
    • FT-0762856
    • AKOS000321686
    • MFCD12028057
    • SCHEMBL3843536
    • DTXSID80625033
    • AS-41065
    • CS-0207738
    • 67360-38-7
    • 7-Cyanchinolin
    • DB-082746
    • STK505505
    • ALBB-008693
    • MDL: MFCD12028057
    • インチ: InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H
    • InChIKey: OZMHIFNNCZPJFS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C(C=C2)C#N)N=C1

計算された属性

  • せいみつぶんしりょう: 154.05300
  • どういたいしつりょう: 154.053098200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 36.7Ų

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 104 ºC
  • ふってん: 323.7±15.0 ºC (760 Torr),
  • フラッシュポイント: 115.5±5.6 ºC,
  • ようかいど: 極微溶性(0.56 g/l)(25ºC)、
  • PSA: 36.68000
  • LogP: 2.10648

Quinoline-7-carbonitrile セキュリティ情報

Quinoline-7-carbonitrile 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinoline-7-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM111921-1g
quinoline-7-carbonitrile
67360-38-7 95%
1g
$482 2021-08-06
Chemenu
CM111921-1g
quinoline-7-carbonitrile
67360-38-7 95%
1g
$*** 2023-05-29
abcr
AB469064-500 mg
Quinoline-7-carbonitrile; min. 95%
67360-38-7
500MG
€373.00 2023-02-02
abcr
AB469064-1 g
Quinoline-7-carbonitrile; min. 95%
67360-38-7
1g
€489.50 2023-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-331774-500 mg
Quinoline-7-carbonitrile,
67360-38-7
500MG
¥3,384.00 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
039767-1g
Quinoline-7-carbonitrile
67360-38-7
1g
8045CNY 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSC440-250mg
7-Quinolinecarbonitrile
67360-38-7 95%
250mg
¥886.0 2024-04-17
1PlusChem
1P00FDLI-250mg
7-Cyanoquinoline
67360-38-7 95%
250mg
$300.00 2025-02-27
Ambeed
A453386-250mg
Quinoline-7-carbonitrile
67360-38-7 95%
250mg
$134.0 2025-03-05
TRC
E592373-2.5mg
quinoline-7-carbonitrile
67360-38-7
2.5mg
$ 50.00 2022-06-02

Quinoline-7-carbonitrile 関連文献

Quinoline-7-carbonitrileに関する追加情報

Recent Advances in Quinoline-7-carbonitrile (CAS: 67360-38-7) Research: A Comprehensive Review

Quinoline-7-carbonitrile (CAS: 67360-38-7) has emerged as a pivotal scaffold in medicinal chemistry and drug discovery due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research briefing aims to provide an up-to-date overview of the latest advancements in the application and mechanistic studies of Quinoline-7-carbonitrile, focusing on its chemical properties, synthetic methodologies, and therapeutic potentials.

In the realm of synthetic chemistry, Quinoline-7-carbonitrile has been utilized as a building block for the development of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of quinoline-based kinase inhibitors, which showed promising activity against non-small cell lung cancer (NSCLC) cell lines. The study employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions, underscoring the compound's adaptability in complex chemical transformations. Furthermore, the researchers identified that modifications at the 7-position of the quinoline ring significantly influenced the compound's binding affinity to target proteins.

Recent pharmacological investigations have expanded the understanding of Quinoline-7-carbonitrile's mechanism of action. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) revealed its role as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The study utilized molecular docking and in vitro assays to demonstrate that derivatives of Quinoline-7-carbonitrile exhibited nanomolar IC50 values against PI3Kα, with notable selectivity over other kinase isoforms. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

In addition to its anticancer properties, Quinoline-7-carbonitrile has shown promise in antimicrobial applications. A 2023 research article in Antimicrobial Agents and Chemotherapy reported the synthesis of novel quinoline-7-carbonitrile derivatives with potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated low cytotoxicity against mammalian cells, highlighting their potential as safer alternatives to existing tuberculosis treatments. Structural-activity relationship (SAR) studies indicated that the introduction of electron-withdrawing groups at specific positions enhanced both potency and metabolic stability.

The pharmacokinetic profile of Quinoline-7-carbonitrile derivatives has also been a focus of recent research. Advanced in silico modeling and in vivo studies have provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. A 2024 publication in Drug Metabolism and Disposition highlighted the improved oral bioavailability of certain derivatives, attributed to strategic structural modifications that reduced first-pass metabolism. These advancements are crucial for the transition of Quinoline-7-carbonitrile-based compounds from preclinical to clinical development stages.

Looking forward, the research community anticipates several key developments in Quinoline-7-carbonitrile applications. Ongoing clinical trials are evaluating its derivatives as potential treatments for Alzheimer's disease, leveraging its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways. Additionally, nanotechnology approaches are being explored to enhance the targeted delivery of Quinoline-7-carbonitrile-based drugs, potentially reducing off-target effects and improving therapeutic outcomes. These multidisciplinary efforts underscore the compound's growing importance in modern drug discovery pipelines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:67360-38-7)Quinoline-7-carbonitrile
A1171411
清らかである:99%
はかる:1g
価格 ($):222.0